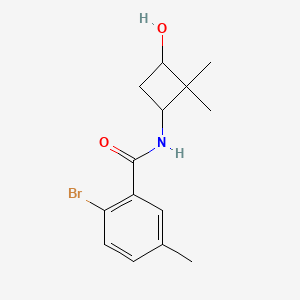
2-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)-5-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)-5-methylbenzamide is a synthetic organic compound characterized by its unique structure, which includes a bromine atom, a hydroxy group, and a dimethylcyclobutyl moiety attached to a benzamide core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)-5-methylbenzamide typically involves multiple steps:
Formation of the Cyclobutyl Moiety: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction involving an alkene and a carbene precursor.
Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the brominated benzoyl chloride with the cyclobutylamine derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for the bromination step and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted benzamides.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)-5-methylbenzamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromine atom and the hydroxy group can influence its binding affinity and specificity towards these targets.
相似化合物的比较
Similar Compounds
2-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)-4-methylbenzamide: Similar structure but with a different position of the methyl group.
2-chloro-N-(3-hydroxy-2,2-dimethylcyclobutyl)-5-methylbenzamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The uniqueness of 2-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)-5-methylbenzamide lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the bromine atom can enhance its electrophilic properties, making it a valuable intermediate in organic synthesis.
属性
IUPAC Name |
2-bromo-N-(3-hydroxy-2,2-dimethylcyclobutyl)-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-8-4-5-10(15)9(6-8)13(18)16-11-7-12(17)14(11,2)3/h4-6,11-12,17H,7H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METVAQBGSXRFAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Br)C(=O)NC2CC(C2(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
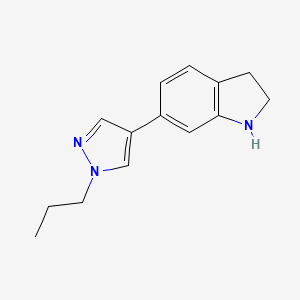
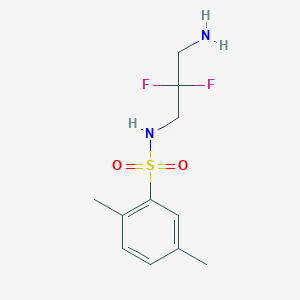
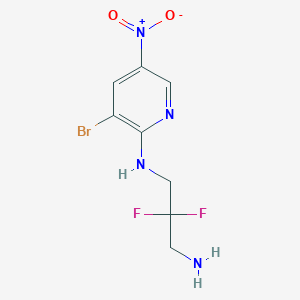

![2-Ethyl-2-[[[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]amino]methyl]butanoic acid](/img/structure/B6644522.png)
![5-methoxy-N-[(3-methoxyphenyl)methyl]pyrimidin-2-amine](/img/structure/B6644531.png)
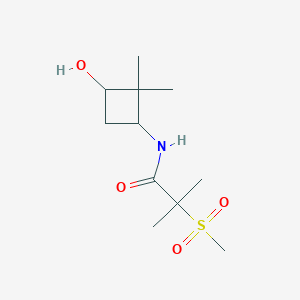
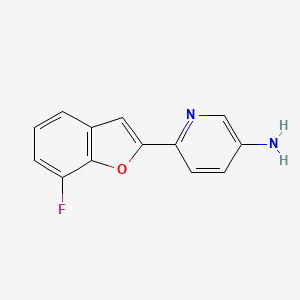
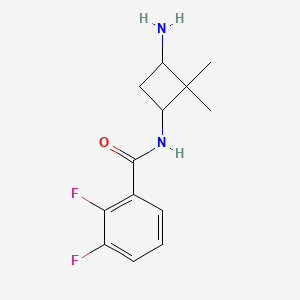
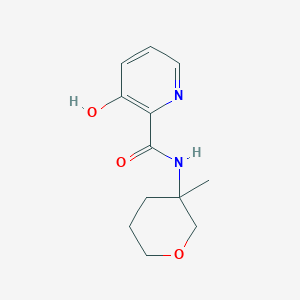
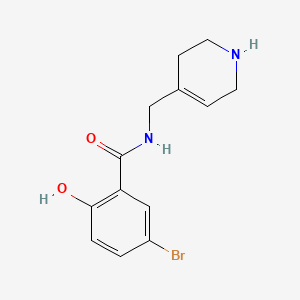
![3-[[(3-Tert-butyl-1,2,4-thiadiazol-5-yl)amino]methyl]oxolan-3-ol](/img/structure/B6644590.png)
![3-[[(2S,6R)-2,6-dimethylmorpholine-4-carbonyl]-ethylamino]butanoic acid](/img/structure/B6644594.png)
![(2S,3R)-2-[[(4-fluorophenyl)-methylcarbamoyl]amino]-3-hydroxybutanoic acid](/img/structure/B6644599.png)
